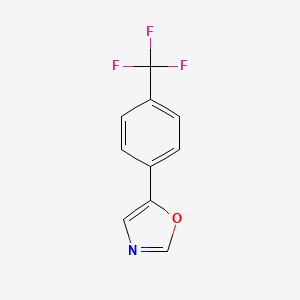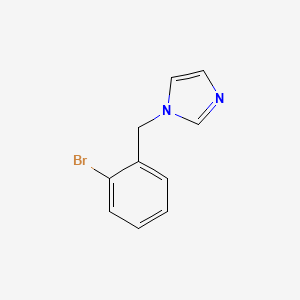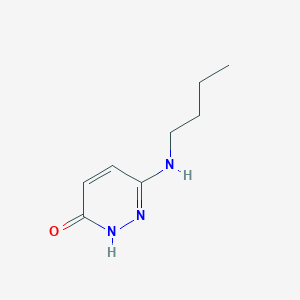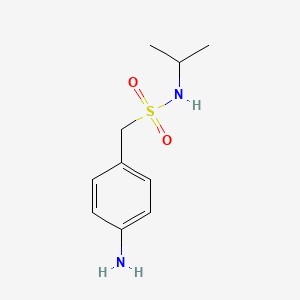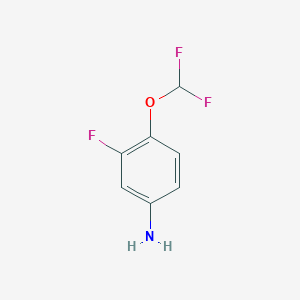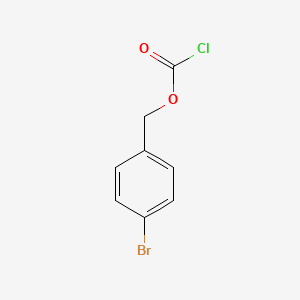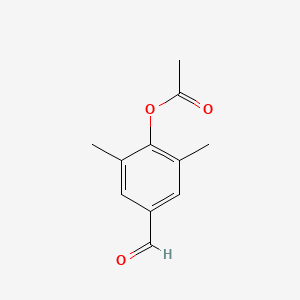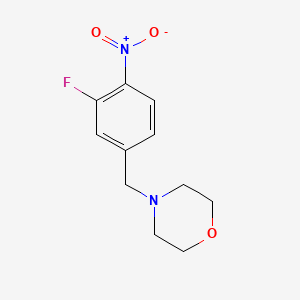
4-(3-氟-4-硝基苄基)吗啉
描述
4-(3-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3. It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with a fluoro and a nitro group.
科学研究应用
4-(3-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated to promote the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4-(3-Fluoro-4-nitrobenzyl)morpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(3-Fluoro-4-nitrobenzyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride or catalytic hydrogenation.
Oxidation: Although less common, the morpholine ring can be oxidized under specific conditions to form N-oxides.
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 4-(3-Fluoro-4-aminobenzyl)morpholine.
Substitution: Various substituted benzylmorpholines depending on the nucleophile used.
Oxidation: N-oxide derivatives of 4-(3-Fluoro-4-nitrobenzyl)morpholine.
作用机制
The mechanism of action of 4-(3-Fluoro-4-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity .
相似化合物的比较
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 4-(3-Fluoro-4-aminobenzyl)morpholine
Comparison: 4-(3-Fluoro-4-nitrobenzyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the benzyl ring, which can significantly affect its reactivity and interaction with biological targets. Compared to 4-(2-Fluoro-4-nitrophenyl)morpholine, the position of the fluoro group can lead to different electronic effects and steric interactions. Similarly, 3-Fluoro-4-morpholinoaniline lacks the benzyl group, which can alter its overall properties and applications .
属性
IUPAC Name |
4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOGCCQBJMRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460943 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552883-91-7 | |
| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
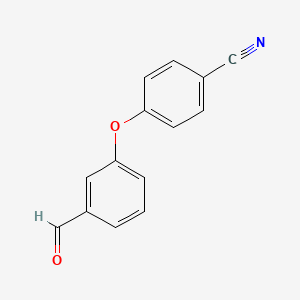
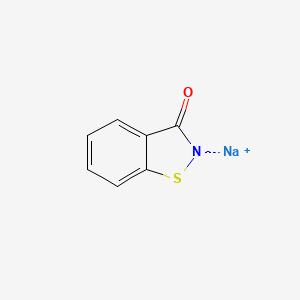
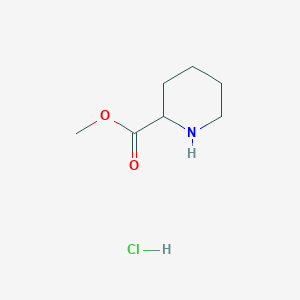

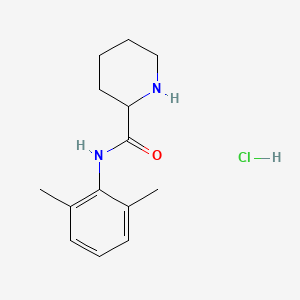
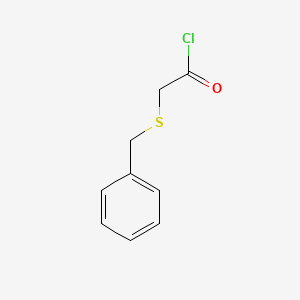
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
